1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a urea moiety
Properties
IUPAC Name |
1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)16-19-12(2)14(23-16)10-18-17(21)20-15-8-5-9-22-15/h3-9H,10H2,1-2H3,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAPGNKVPBSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed by cyclizing α-bromoacetyl precursors with N-substituted thioureas. For example:
- Bromination of Acetoacetate Derivative :
Cyclization with o-Tolylthiourea :
Hydrolysis and Reduction to Amine :
Synthesis of Thiophen-2-yl Isocyanate
Thiophen-2-yl isocyanate is prepared via phosgenation of thiophen-2-ylamine:
- Phosgene Reaction :
Urea Bond Formation
Coupling of Amine and Isocyanate
The final step involves reacting 4-methyl-2-(o-tolyl)thiazole-5-methylamine with thiophen-2-yl isocyanate:
- Reaction Conditions :
Mechanism :
Workup and Purification :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch + Urea Coupling | High regioselectivity, scalable | Multi-step, moderate urea yield | 40–50 |
| One-Pot Bromination | Reduced purification steps | Requires toxic reagents (phosgene) | 35–45 |
Chemical Reactions Analysis
Types of Reactions
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole or thiophene derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signaling Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can be compared with other thiazole and thiophene derivatives:
Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 4-methylthiazole, and thiophene derivatives like thiophene-2-carboxylic acid.
Uniqueness: The presence of both thiazole and thiophene rings in the same molecule, along with the urea moiety, makes this compound unique. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Biological Activity
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of thiazole derivatives, characterized by its unique structural features that include a thiazole ring, urea moiety, and thiophene group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.4 g/mol. The compound features:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Urea Moiety : A functional group characterized by the presence of a carbonyl group attached to two amine groups.
- Thiophene Group : A five-membered ring containing sulfur.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Through the Hantzsch thiazole synthesis method, α-haloketones are condensed with thioamides.
- Substitution Reactions : Methyl and o-tolyl groups are introduced via electrophilic aromatic substitution.
- Urea Formation : The final step involves reacting the substituted thiazole with an isocyanate to form the urea derivative.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various thiourea and urea derivatives, it was found that some compounds demonstrated potent activity against Aedes aegypti larvae with LD50 values ranging from 67.9 ppm to 165.6 ppm . This suggests that derivatives of this class could be effective in controlling mosquito populations.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, related compounds have shown broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM against various cancer cell lines, including lung and breast cancer . The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within target cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to desired therapeutic effects such as:
- Inhibition of Enzyme Activity : Compounds may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells through various signaling mechanisms.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives:
| Study | Compound | Target | Result |
|---|---|---|---|
| TTU1 | Mycobacterium tuberculosis | MIC = 25 µM | |
| TTU3 | Human cancer cell lines | GI50 = 25.9 µM | |
| Various | Aedes aegypti larvae | LD50 = 67.9 - 165.6 ppm |
These findings underscore the potential applications of this compound in both antimicrobial and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
